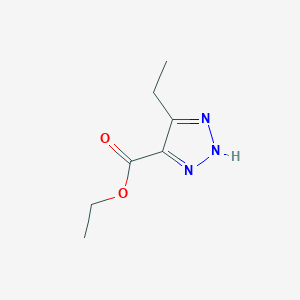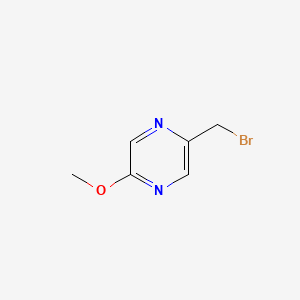
2-(Bromomethyl)-5-methoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-methoxypyrazine is an organic compound with the molecular formula C6H7BrN2O. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. The presence of both bromomethyl and methoxy groups on the pyrazine ring makes this compound interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-methoxypyrazine typically involves the bromination of 5-methoxypyrazine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves continuous flow reactors where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-5-methoxypyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are common reducing agents.
Major Products Formed
Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.
Oxidation: Products include 2-(bromomethyl)-5-formylpyrazine and 2-(bromomethyl)-5-carboxypyrazine.
Reduction: The major product is 2-methyl-5-methoxypyrazine.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-methoxypyrazine has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Research is ongoing into its potential use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-methoxypyrazine depends on the specific application and the target molecule. Generally, the bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with target proteins or enzymes, potentially inhibiting their function or altering their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound used in organic synthesis.
2-(Bromomethyl)naphthalene: Used as an intermediate in the synthesis of various organic compounds.
2-Bromomethyl-5-methylthiophene: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(Bromomethyl)-5-methoxypyrazine is unique due to the presence of both bromomethyl and methoxy groups on the pyrazine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C6H7BrN2O |
|---|---|
Peso molecular |
203.04 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-methoxypyrazine |
InChI |
InChI=1S/C6H7BrN2O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,2H2,1H3 |
Clave InChI |
AINZISCMYDALIJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(N=C1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


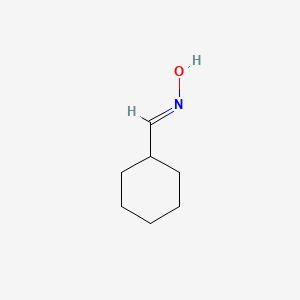

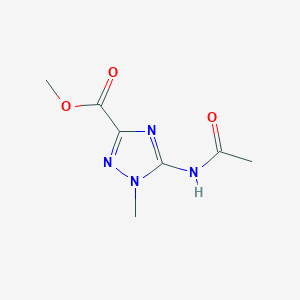
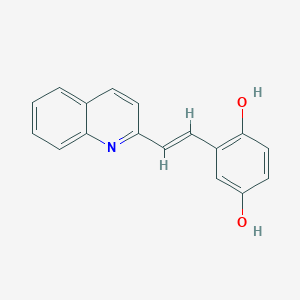
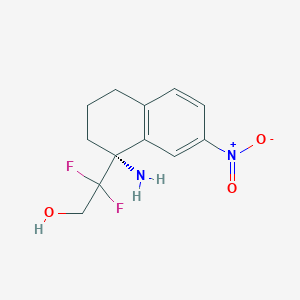
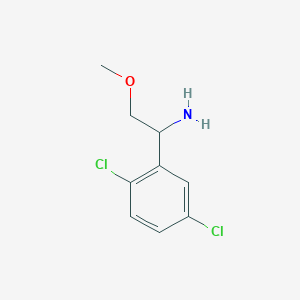

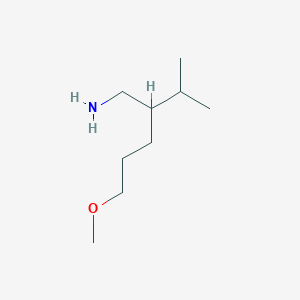
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
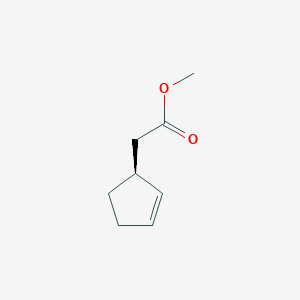
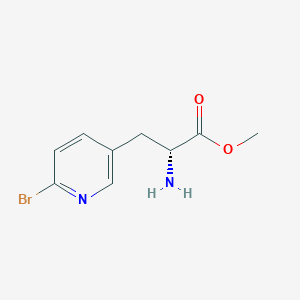
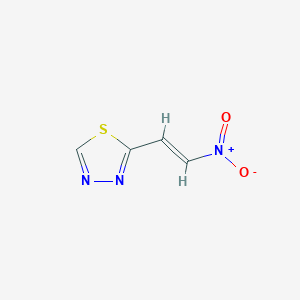
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
